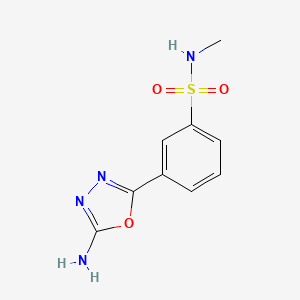![molecular formula C11H11N7S B12926266 2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione CAS No. 90185-54-9](/img/no-structure.png)
2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione is a heterocyclic compound that features both pyrimidine and purine rings. These structures are significant in various biological processes and have been extensively studied for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione typically involves multi-step reactions that include the formation of the pyrimidine and purine rings. Common reagents used in these synthetic routes include dimethylamine, pyrimidine derivatives, and thiol-containing compounds. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)
Reduction: Sodium borohydride (NaBH₄), ethanol (EtOH)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving purine and pyrimidine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biological pathways, including those involved in cell proliferation, apoptosis, and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Uniqueness
2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione is unique due to its combined pyrimidine and purine rings, which allow it to interact with a broader range of biological targets. This dual functionality enhances its potential as a therapeutic agent compared to compounds with only one of these rings.
Eigenschaften
| 90185-54-9 | |
Molekularformel |
C11H11N7S |
Molekulargewicht |
273.32 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)pyrimidin-4-yl]-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H11N7S/c1-18(2)11-12-4-3-6(15-11)8-16-9-7(10(19)17-8)13-5-14-9/h3-5H,1-2H3,(H2,13,14,16,17,19) |
InChI-Schlüssel |
QPDQWJSPBWWJAM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=CC(=N1)C2=NC(=S)C3=C(N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)

![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)
